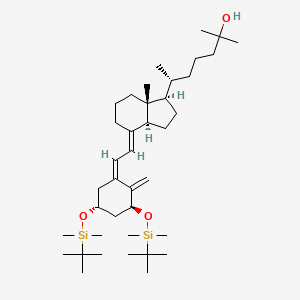

![molecular formula C12H12N5NaO5S2 B589080 Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 131257-07-3](/img/structure/B589080.png)

Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

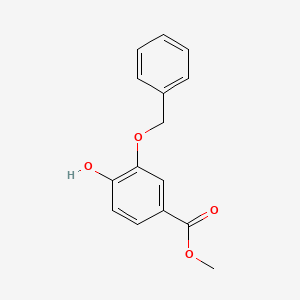

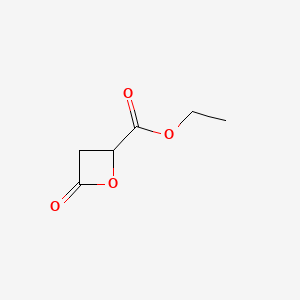

This compound, also known as (6R,7R)-7-氨基-3- (((6-羟基-2-甲基-5-氧代-2,5-二氢-1,2,4-三嗪-3-基)硫代)甲基)-8-氧代-5-噻-1-氮杂双环 [4.2.0]辛-2-烯-2-羧酸钠, is an amide class compound . It has a molecular weight of 393.37 and a molecular formula of C12H12N5NaO5S2 .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring structure, a triazine ring, and a thioether group . The InChI code provided gives a detailed description of its structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.38 . The InChI key and SMILES notation provide additional information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds bearing the triazine scaffold, such as 1,2,4-triazines, demonstrate significant versatility in chemical synthesis and have been explored for various biological applications. These compounds are synthesized through methods that allow for functional diversification, enabling the exploration of their pharmacological potentials. The synthesis often involves interactions with electrophilic and nucleophilic reagents under various conditions, highlighting the chemical adaptability of triazine derivatives in medicinal chemistry (Verma et al., 2019).

Biological Activities and Pharmacological Applications

Triazine derivatives have been extensively studied for their broad spectrum of biological activities. They have shown promise as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant agents. This wide range of biological activities underlines the potential of triazine-based compounds in the development of new therapeutic agents. The structural core of triazine is considered a valuable moiety for the design of future drugs due to its potent pharmacological activity (Verma et al., 2019).

Therapeutic Potential in Neurobiology

The study of tianeptine, a compound with structural similarities to tricyclic antidepressants and possibly to the chemical structure , has shed light on its neurobiological properties. Tianeptine's effects on neurotransmitter systems and its role in structural and functional brain plasticity offer insights into the therapeutic potential of structurally complex compounds in treating depressive disorders. This includes the modulation of neuronal excitability, neuroprotection, and effects on anxiety and memory, demonstrating the intricate interplay between chemical structure and pharmacological efficacy (McEwen & Olié, 2005).

Wirkmechanismus

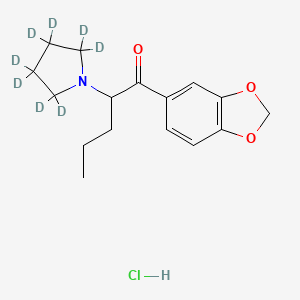

Target of Action

7-ACT, also known as 7-Aminoceftriaxone Sodium, is primarily used as an intermediate in the synthesis of Ceftriaxone Sodium . Ceftriaxone Sodium is a third-generation cephalosporin antibiotic . The primary targets of this class of antibiotics are bacterial cell wall synthesizing enzymes, particularly the penicillin-binding proteins (PBPs). These proteins are essential for the cross-linking of the peptidoglycan layer, which provides strength and rigidity to the bacterial cell wall.

Eigenschaften

IUPAC Name |

sodium;(6R,7R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJRLUBHVGIDHN-FURYJHRSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

Q & A

Q1: What is the most common starting material for synthesizing 7-ACT?

A: 7-ACA (7-aminocephalosporanic acid) is frequently used as the starting material for 7-ACT synthesis. [, , , , ]

Q2: How can the manufacturing process of 7-ACT be optimized to reduce production costs?

A: Studies have shown that optimizing the molar ratio of 1-methyl-1H-tetrazole-5-thiol (TTZ) to 7-ACA, along with controlling the reaction temperature and time, can significantly impact the yield and cost of 7-ACT production. Additionally, optimizing the pH during the crystallization process contributes to a more efficient and cost-effective process. [, , ]

Q3: What role does boron trifluoride play in the synthesis of 7-ACT?

A: Boron trifluoride, often complexed with acetonitrile or dimethyl carbonate, acts as a catalyst in the condensation reaction between 7-ACA and the triazine ring during 7-ACT synthesis. [, , ]

Q4: What are the benefits of using dimethyl carbonate as a solvent in 7-ACT synthesis?

A: Dimethyl carbonate presents a greener and more cost-effective alternative to the traditionally used acetonitrile, which has higher toxicity and cost. [, ]

Q5: What is the molecular formula and weight of 7-ACT?

A5: While the provided text doesn't explicitly state the molecular formula and weight, it can be deduced from the IUPAC name. The molecular formula of 7-ACT is C13H13N6O6S2Na and its molecular weight is 420.4 g/mol.

Q6: What spectroscopic techniques are used to confirm the structure of 7-ACT?

A: Researchers commonly utilize techniques like ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of synthesized 7-ACT. [, , , , ]

Q7: What is the main application of 7-ACT?

A: 7-ACT serves as a crucial intermediate in the synthesis of Ceftriaxone sodium, a potent third-generation cephalosporin antibiotic. [, , , , ]

Q8: Can 7-ACT be used directly as an antibacterial agent?

A: While 7-ACT itself doesn't possess potent antibacterial properties, a study demonstrated that a novel β-lactam derivative synthesized using 7-ACT exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis in vitro. []

Q9: How does the presence of 7-ACT as an impurity affect Ceftriaxone sodium?

A: 7-ACT is considered a process-related impurity in Ceftriaxone sodium. Its presence, along with other impurities, necessitates careful monitoring and control during drug production to ensure the final product's quality and safety. [, ]

Q10: What analytical techniques are used to quantify 7-ACT?

A: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is frequently employed to determine the presence and quantity of 7-ACT, especially in the context of Ceftriaxone sodium analysis. [, ]

Q11: How is the separation of 7-ACT from other related compounds achieved during analysis?

A: Size Exclusion Chromatography (SEC), particularly with a Zenix SEC-150 column, has proven effective in separating 7-ACT polymers from Ceftriaxone, allowing for individual component analysis. []

Q12: What are some areas for future research regarding 7-ACT?

A12: Future research could focus on:

Q13: Are there any environmental concerns associated with 7-ACT production?

A: While the provided texts don't directly address the environmental impact of 7-ACT production, it's crucial to consider the environmental impact of using various solvents and reagents during synthesis. Research into greener alternatives, like dimethyl carbonate, can help mitigate potential environmental concerns. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.